N-(2,4-dichlorobenzyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
N-[(2,4-DICHLOROPHENYL)METHYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a hydroxy group, and a sulfonamide group attached to a dihydropyrimidine ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-DICHLOROPHENYL)METHYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorobenzyl chloride with a suitable pyrimidine derivative under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including sulfonation and oxidation, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, which are critical for optimizing the synthesis of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-DICHLOROPHENYL)METHYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while nucleophilic substitution of the dichlorophenyl group can produce various substituted derivatives .
Scientific Research Applications
N-[(2,4-DICHLOROPHENYL)METHYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,4-DICHLOROPHENYL)METHYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide: Similar structure with a thietan-3-yl group instead of a sulfonamide group.
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Contains a triazole ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of N-[(2,4-DICHLOROPHENYL)METHYL]-2-HYDROXY-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H9Cl2N3O4S |
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Molecular Weight |
350.2 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C11H9Cl2N3O4S/c12-7-2-1-6(8(13)3-7)4-15-21(19,20)9-5-14-11(18)16-10(9)17/h1-3,5,15H,4H2,(H2,14,16,17,18) |
InChI Key |
CUIYNQBIYJIQOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNS(=O)(=O)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
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